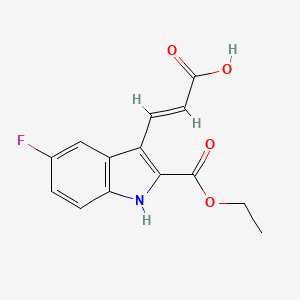

Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate

CAS No.: 885273-65-4

Cat. No.: VC3319231

Molecular Formula: C14H12FNO4

Molecular Weight: 277.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885273-65-4 |

|---|---|

| Molecular Formula | C14H12FNO4 |

| Molecular Weight | 277.25 g/mol |

| IUPAC Name | 3-(2-ethoxycarbonyl-5-fluoro-1H-indol-3-yl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C14H12FNO4/c1-2-20-14(19)13-9(4-6-12(17)18)10-7-8(15)3-5-11(10)16-13/h3-7,16H,2H2,1H3,(H,17,18) |

| Standard InChI Key | KPBDDHIUBITJPT-UHFFFAOYSA-N |

| Isomeric SMILES | CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)/C=C/C(=O)O |

| SMILES | CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)C=CC(=O)O |

| Canonical SMILES | CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)C=CC(=O)O |

Introduction

Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate is a complex organic compound with the molecular formula C14H12FNO4 and a molecular weight of 277.25 g/mol . This compound features an indole ring system, which is a common scaffold in many natural products and pharmaceuticals. The presence of both carboxylic acid groups and a fluorine atom contributes to its potential biological activities and reactivity in chemical synthesis.

Synthesis Methods

The synthesis of Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate typically involves multi-step organic reactions. These methods often start with simpler indole derivatives and involve various transformations to introduce the necessary functional groups.

Biological Activities and Potential Applications

Indole derivatives, including Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate, have been studied for their diverse biological activities. While specific biological activities of this compound require further experimental validation, its structural features suggest promising therapeutic applications. Interaction studies focus on its binding affinities and mechanisms of action with biological targets, employing techniques such as NMR and LC–MS.

Comparison with Similar Compounds

Several compounds share structural similarities with Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate, each with unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 5-fluoroindole-2-carboxylate | Indole ring with a carboxylate group | Lacks the vinyl group; primarily studied for anticancer activity. |

| Ethyl 3-(2-nitrovinyl)-5-fluoro-1H-indole-2-carboxylate | Contains a nitro group instead of carboxy | Exhibits different biological activities, particularly anti-inflammatory effects. |

| Ethyl indole-2-carboxylic acid | Simplified structure with fewer substituents | Focused on metabolic pathways rather than direct therapeutic effects. |

Research Findings and Future Directions

Research on Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate highlights its potential as a versatile intermediate in medicinal chemistry. Further studies are needed to fully explore its biological activities and therapeutic applications. The compound's unique structure and reactivity make it an interesting candidate for the development of new drugs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume